2-(Ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound 2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic core with diverse substituents influencing physicochemical and biological properties. Key structural features include:
- Hexahydroquinoline core: A partially hydrogenated quinoline system with keto and ester functionalities.
- Substituents:
- 7-(2-Methoxyphenyl): A methoxy-substituted aryl group at position 5.
- 4-(Thiophen-3-yl): A thiophene ring at position 4.
- 2-(Ethylsulfanyl)ethyl ester: A sulfur-containing alkyl chain at the carboxylate position.
These include a molecular weight of ~419–450 g/mol, logP values of ~4.7 (indicating lipophilicity), and racemic stereochemistry .
Properties
IUPAC Name |
2-ethylsulfanylethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4S2/c1-4-32-12-10-31-26(29)23-16(2)27-20-13-18(19-7-5-6-8-22(19)30-3)14-21(28)25(20)24(23)17-9-11-33-15-17/h5-9,11,15,18,24,27H,4,10,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPDIFNXUFPOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CSC=C3)C(=O)CC(C2)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Research indicates that derivatives of hexahydroquinoline exhibit significant antimicrobial properties. The ethylsulfanyl group may enhance interactions with bacterial membranes or metabolic pathways, leading to potential antibacterial effects .
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells by modulating cell cycle regulators and apoptotic pathways . The mechanism of action may involve enzyme inhibition and receptor modulation.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress and inflammation, contributing to its antioxidant properties.
- Receptor Modulation : By binding to specific receptors, it can influence signaling pathways related to inflammation and cell proliferation.
Case Studies
Several studies have explored the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Effects | Demonstrated effectiveness against various bacterial strains. |
| Study B | Antitumor Properties | Induced apoptosis in cancer cell lines through modulation of apoptotic pathways. |
| Study C | Enzyme Interaction | Identified potential inhibition of enzymes related to oxidative stress. |
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, the compound’s interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Structural Variations
Table 1: Substituent Comparison of Hexahydroquinoline Derivatives
Key Observations :
- Position 4 : Thiophene derivatives (target compound and ) exhibit enhanced aromatic π-π interactions compared to phenyl or hydroxyphenyl groups .
- Ester Group : The 2-(ethylsulfanyl)ethyl chain increases lipophilicity (logP ~4.7) compared to ethyl esters (logP ~3.2), likely affecting membrane permeability .
Physicochemical Properties
Table 2: Physicochemical Profile Comparison
Key Observations :
- The target compound’s low hydrogen bond donor count (1) and moderate polar surface area (~46 Ų) suggest moderate solubility in non-polar solvents, aligning with its high logP .
- Crystallographic data for analogs (e.g., triclinic systems in ) highlight the role of hydrogen-bonding networks (N–H···O and C–H···O interactions) in stabilizing crystal lattices .
Biological Activity
Overview
2-(Ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure includes a quinoline core with various substituents that may confer distinct biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C26H29NO4S |
| Molecular Weight | 445.58 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C26H29NO4S/c1-4-32-13-11... |
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of compounds similar to 2-(Ethylsulfanyl)ethyl 7-(2-methoxyphenyl)... In particular, heterocyclic compounds have shown significant activity against various viral infections. For instance, certain derivatives have demonstrated efficacy against Epstein-Barr Virus (EBV) and Hepatitis C Virus (HCV), suggesting that modifications in the chemical structure can enhance antiviral potency .
Anticancer Activity
The compound's structural components may also contribute to anticancer activity. Quinoline derivatives are widely recognized for their ability to inhibit cancer cell proliferation. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, studies have shown that derivatives exhibit cytotoxic effects against several cancer cell lines including breast cancer (MCF7), glioblastoma (U87), and prostate cancer cells .
The exact mechanism of action for this compound remains under investigation; however, several potential pathways have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress and inflammation.
- Receptor Binding : It may interact with specific cellular receptors, modulating signaling pathways.
- Radical Scavenging : The antioxidant properties could stem from its ability to scavenge free radicals and prevent oxidative damage .
Case Studies
- Antiviral Efficacy Study : A study evaluating various heterocyclic compounds found that modifications similar to those in 2-(Ethylsulfanyl)ethyl... resulted in enhanced antiviral activity against HCV. The most active compounds showed IC50 values below 10 µM .
- Anticancer Assessment : In a comparative study of quinoline derivatives for anticancer properties, several compounds demonstrated significant cytotoxicity against human cancer cell lines with IC50 values ranging from 5 to 20 µM. The specific structural features of these compounds were correlated with their biological activities .
Q & A
Basic Research Questions
Q. How can the molecular structure of this compound be determined experimentally?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating molecular geometry and stereochemistry. For analogous hexahydroquinoline derivatives, studies have resolved bond lengths, angles, and torsion angles with precision (e.g., a = 7.3523 Å, b = 9.6349 Å in triclinic systems) . Hydrogen-bonding networks and packing motifs (e.g., chain or sheet formations) should be analyzed to understand supramolecular interactions. Powder XRD can validate bulk crystallinity, while NMR (1H/13C) and FT-IR confirm functional groups and substituent positions .
Q. What synthetic strategies are recommended for preparing this compound?
- Methodological Answer: Multi-step synthesis via Hantzsch-like cyclocondensation is common for hexahydroquinoline scaffolds. For example:
React a β-ketoester (e.g., ethyl acetoacetate) with an aldehyde (e.g., 2-methoxybenzaldehyde) and ammonium acetate to form the dihydropyridine intermediate.
Introduce the thiophen-3-yl group via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) .
Functionalize the ester group with 2-(ethylsulfanyl)ethanol through transesterification.
Purification via column chromatography (silica gel, hexane/EtOAc) and characterization by HPLC-MS ensures purity (>95%) .
Q. How can substituents influence the compound’s physicochemical properties?
- Methodological Answer: Substituent effects are evaluated computationally (DFT) and experimentally:
- Thiophen-3-yl vs. phenyl: Thiophene’s electron-rich nature enhances π-π stacking, affecting solubility and crystallinity. Compare melting points and logP values with analogs .
- 2-Methoxyphenyl: The methoxy group increases steric bulk and alters electronic density, impacting reactivity in catalytic reactions (e.g., hydrogenation) .
- Ethylsulfanylethyl ester: The sulfur atom contributes to lipophilicity; assess via reversed-phase HPLC .
Advanced Research Questions
Q. How can conflicting spectroscopic data for structurally similar derivatives be resolved?
- Methodological Answer: Contradictions in NMR or XRD data often arise from conformational flexibility or polymorphic forms. Strategies include:
- Variable-temperature NMR: Identify dynamic processes (e.g., ring puckering in hexahydroquinoline) .
- DFT calculations: Optimize geometry and compare computed/experimental spectra (e.g., IR vibrational modes) .
- Polymorph screening: Use solvent-drop grinding or thermal analysis (DSC/TGA) to detect alternative crystal forms .
Q. What computational methods are suitable for predicting biological activity?
- Methodological Answer:
- Molecular docking: Screen against target proteins (e.g., kinases) using AutoDock Vina. Validate with MD simulations to assess binding stability .
- QSAR models: Train on analogs with known IC50 values; descriptors include logP, polar surface area, and H-bond donors/acceptors .
- ADMET prediction: Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Q. How do crystallographic packing forces affect the compound’s stability?
- Methodological Answer: Analyze intermolecular interactions (e.g., C–H···O, π-π) from SC-XRD data. For example:
- Hydrogen-bonded chains: Stabilize the lattice but may reduce solubility. Compare with non-polar derivatives .
- Thermal analysis: Correlate TGA mass loss with packing density. High-density crystals often exhibit higher decomposition temperatures .
Q. What strategies optimize the compound’s reactivity in catalytic hydrogenation?
- Methodological Answer:
- Catalyst screening: Test Pd/C, Raney Ni, or PtO2 under varying pressures (1–10 atm H2). Monitor by GC-MS .
- Solvent effects: Polar aprotic solvents (e.g., DMF) may stabilize transition states.
- Protecting groups: Temporarily block reactive sites (e.g., ester or thiophene) to prevent side reactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of analogs?
- Methodological Answer:
- Meta-analysis: Compare IC50 values across studies, controlling for assay conditions (e.g., cell lines, incubation time).
- Structural alignment: Overlay XRD structures to identify critical substituent orientations (e.g., thiophene positioning) .
- Proteomics: Use pull-down assays to identify off-target interactions that may explain variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
